molecular formula C23H21N5O3 B11180420 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11180420
M. Wt: 415.4 g/mol
InChI Key: KAPHALFTCFQPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a tetrahydroisoquinoline moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions. One common route includes the condensation of a pyrimidine derivative with a tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIOXO-N-PHENYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrido[2,3-d]pyrimidine core with a tetrahydroisoquinoline moiety and a phenyl group sets it apart from other similar compounds .

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H21N5O3/c29-18-12-17(21(30)24-16-8-2-1-3-9-16)19-20(25-18)26-23(27-22(19)31)28-11-10-14-6-4-5-7-15(14)13-28/h1-9,17H,10-13H2,(H,24,30)(H2,25,26,27,29,31)

InChI Key

KAPHALFTCFQPIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC=CC=C5)C(=O)N3

Origin of Product

United States

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